Acetagastrodine

描述

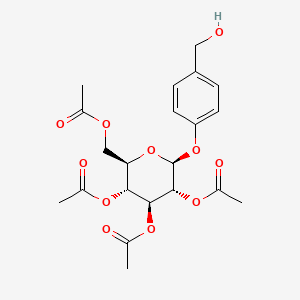

Acetagastrodine, also known as 4-hydroxybenzyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a derivative of gastrodin. It is a compound of significant interest due to its potential therapeutic effects, particularly in the fields of neuroscience and pharmacology. This compound has been studied for its neuroprotective properties and its ability to modulate neurotransmitter levels, making it a promising candidate for treating various neurological and psychological disorders .

准备方法

Synthetic Routes and Reaction Conditions: Acetagastrodine can be synthesized from 4-hydroxybenzyl alcohol and 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide. The reaction involves the acetylation of gastrodin to produce this compound . The synthetic route typically requires specific reaction conditions, including the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps. The use of advanced techniques such as chromatography may be employed to achieve the desired product quality .

化学反应分析

Types of Reactions: Acetagastrodine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of this compound .

科学研究应用

Chemistry

Acetagastrodine serves as a model compound for studying reaction mechanisms and developing synthetic methodologies. Its structural characteristics allow researchers to explore various chemical reactions and their pathways, making it a valuable tool in organic chemistry research.

Biology

In biological research, this compound has been investigated for its effects on cellular processes. It demonstrates significant interactions with retinal ganglion cells , providing protective effects against damage, particularly in diabetic conditions. This neuroprotective action is crucial for understanding its potential applications in treating diabetic retinopathy and other retinal disorders .

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Neurological Disorders : It is being explored for its therapeutic potential in conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Studies indicate that this compound can modulate neurotransmitter levels and reduce oxidative stress, which are critical factors in the pathology of these diseases.

- Diabetic Retinopathy : A randomized controlled trial demonstrated that this compound treatment significantly improved retinal oscillatory potentials (OPs) in patients with early-stage diabetes. The results showed enhanced mean amplitude and reduced latency of OPs compared to the control group after six months of treatment, indicating its efficacy in protecting retinal neurons .

Industry

In the pharmaceutical and nutraceutical industries, this compound is utilized for developing neuroprotective drugs and dietary supplements due to its bioactive properties. Its antioxidant effects make it a candidate for formulations aimed at enhancing cognitive function and preventing neurodegenerative diseases.

Case Study 1: Neuroprotection in Diabetic Patients

A study involving 92 patients with type 2 diabetes assessed the impact of this compound on visual electrophysiology. Patients were randomly assigned to receive either this compound or a placebo for six months. The findings indicated that those receiving this compound experienced significant improvements in retinal function as measured by electroretinogram (ERG) parameters .

| Parameter | Treatment Group (Mean) | Control Group (Mean) | p-value |

|---|---|---|---|

| Quantity of OPs | Increased | Decreased | <0.001 |

| Mean Amplitude of OPs | Higher | Lower | <0.001 |

| Mean Latency of OPs | Shorter | Longer | <0.001 |

Case Study 2: Mechanistic Insights

Research into the molecular mechanisms of this compound revealed its interaction with various signaling pathways involved in neuroprotection. It was found to reduce inflammatory responses and oxidative stress markers in retinal cells exposed to diabetic conditions, further supporting its potential as a therapeutic agent for diabetic retinopathy.

作用机制

Acetagastrodine exerts its effects through multiple mechanisms:

Neurotransmitter Modulation: Enhances the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that reduces neuronal excitability.

Antioxidant Effects: Mitigates oxidative stress by neutralizing free radicals, protecting neurons from oxidative damage.

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines, reducing inflammation in the brain.

Ion Channel Regulation: Modulates the function of NMDA receptors, preventing excessive calcium influx and neuronal damage.

Cognitive Enhancement: Promotes neurogenesis and synaptogenesis, improving learning and memory.

相似化合物的比较

Acetagastrodine is unique compared to other similar compounds due to its multifaceted mechanism of action and its strong neuroprotective properties. Similar compounds include:

Gastrodin: The parent compound of this compound, known for its neuroprotective effects.

Ginkgo Biloba Extracts: Contains flavonoids and terpenoids with antioxidant and neuroprotective properties.

Bacopa Monnieri Extracts: Known for its cognitive-enhancing effects and neuroprotection.

This compound stands out due to its ability to modulate multiple pathways and its potential therapeutic applications in a wide range of neurological disorders .

生物活性

Acetagastrodine, a derivative of gastrodin, is a compound that has garnered attention for its potential biological activities. It is primarily recognized as an intermediate in the synthesis of various pharmacologically active compounds, particularly those derived from Gastrodia elata, a traditional herbal medicine known for its neuroprotective and sedative properties.

- Molecular Formula: C21H26O11

- Molecular Weight: 454.42 g/mol

This compound is structurally related to gastrodin, which is known for its extensive pharmacological activities, particularly in the central nervous system (CNS).

Neuroprotective Effects

This compound and its parent compound, gastrodin, exhibit significant neuroprotective properties. Research indicates that gastrodin can protect neuronal cells from oxidative stress and apoptosis. For instance, studies have shown that gastrodin activates the Nrf2/ARE/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative damage .

Sedative and Hypnotic Effects

Gastrodin has demonstrated sedative and hypnotic effects in various animal models. It has been observed to:

- Reduce autonomic activity.

- Shorten sleep latency.

- Increase total sleep time when combined with sodium pentobarbital .

These effects suggest that this compound may also possess similar sedative properties due to its structural similarities with gastrodin.

The mechanisms underlying the biological activities of this compound are believed to involve:

- Modulation of GABAergic systems: Gastrodin enhances GABA levels, which is vital for inhibitory neurotransmission in the brain.

- Regulation of inflammatory pathways: It influences cytokines such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β), which are involved in neuroinflammation .

Case Studies and Research Findings

Several studies have explored the effects of this compound and related compounds:

- Protective Effects Against Lead-Induced Damage : Research demonstrated that gastrodin could mitigate synaptic plasticity deficits caused by lead exposure in rat hippocampal neurons, suggesting potential applications for neuroprotection in toxicological contexts .

- Antioxidant Activity : this compound serves as an intermediate for synthesizing antioxidants like DBPG from Origanum vulgare, highlighting its role in developing compounds aimed at combating oxidative stress .

Table of Biological Activities of this compound

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUDVDQXCUHOED-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214509 | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64291-41-4 | |

| Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetagastrodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAGASTRODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。